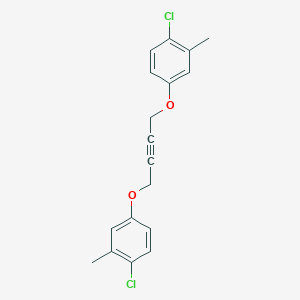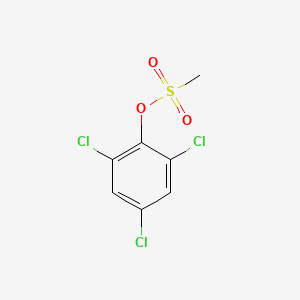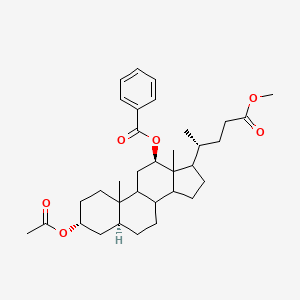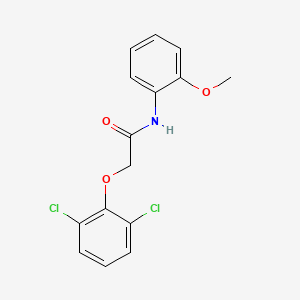
1-(2-Ethylphenyl)-3-(3-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylphenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings, each substituted with an ethyl and a methyl group, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 3-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated or nitro derivatives.
科学研究应用
1-(2-Ethylphenyl)-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(2-Ethylphenyl)-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:
- 1-(2-Methylphenyl)-3-(3-methylphenyl)urea
- 1-(2-Ethylphenyl)-3-(4-methylphenyl)urea
- 1-(2-Ethylphenyl)-3-(3-ethylphenyl)urea
These compounds share structural similarities but differ in the position and type of substituents on the aromatic rings
属性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
1-(2-ethylphenyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H18N2O/c1-3-13-8-4-5-10-15(13)18-16(19)17-14-9-6-7-12(2)11-14/h4-11H,3H2,1-2H3,(H2,17,18,19) |
InChI 键 |
RJWXZUGQTAPTLK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















